3-Bromo-8-chloro-4-hydroxy-2-methylquinoline
CAS No.: 1333252-07-5
Cat. No.: VC11787117
Molecular Formula: C10H7BrClNO
Molecular Weight: 272.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1333252-07-5 |
|---|---|
| Molecular Formula | C10H7BrClNO |
| Molecular Weight | 272.52 g/mol |
| IUPAC Name | 3-bromo-8-chloro-2-methyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C10H7BrClNO/c1-5-8(11)10(14)6-3-2-4-7(12)9(6)13-5/h2-4H,1H3,(H,13,14) |
| Standard InChI Key | RFWJLKPRVBRLQM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)Br |
| Canonical SMILES | CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound’s IUPAC name, 3-bromo-8-chloro-2-methyl-1H-quinolin-4-one, reflects its substitution pattern (Fig. 1). Key features include:
-
Quinoline core: A bicyclic structure comprising a benzene ring fused to a pyridine ring.
-
Substituents:
-
Bromine at position 3
-
Chlorine at position 8
-
Hydroxy group at position 4 (tautomerizing to a ketone in the 4-one form)
-
Methyl group at position 2.
-
The presence of electron-withdrawing halogens (Br, Cl) and the hydroxy group influences its electronic distribution, potentially enhancing reactivity and intermolecular interactions.
Table 1: Physicochemical Properties of 3-Bromo-8-chloro-4-hydroxy-2-methylquinoline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 272.52 g/mol | |
| SMILES | CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)Br | |
| InChI Key | RFWJLKPRVBRLQM-UHFFFAOYSA-N |
Synthesis and Preparation
Hypothetical Synthetic Routes
While no explicit synthesis protocols for this compound are documented, analogous brominated quinolines provide guidance. A plausible multi-step approach could involve:
-
Quinoline backbone formation: Starting from aniline derivatives via the Skraup or Doebner-Miller reaction to construct the quinoline core.
-
Halogenation: Sequential electrophilic substitution for chlorine and bromine introduction. For example:
-
Hydroxylation: Oxidation of a methyl group at position 4 to a ketone, followed by tautomerization to the 4-hydroxy form.
Table 2: Comparison of Bromination Conditions for Analogous Quinolines
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s solubility is likely low in water due to its hydrophobic quinoline core and halogen substituents. Predominant solubility in organic solvents (e.g., dichloromethane, THF) is expected. Calculated logP values (using software like MarvinSketch) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Thermal Stability
Analogous brominated quinolines exhibit boiling points exceeding 300°C , implying high thermal stability. Differential scanning calorimetry (DSC) data would be required to confirm melting/decomposition points.
Future Research Directions
-
Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields.
-
Biological Screening: Prioritizing assays against drug-resistant pathogens and cancer cell lines.
-
Structure-Activity Relationships (SAR): Systematically varying substituents to identify pharmacophores responsible for activity.
-
Formulation Studies: Exploring nanoencapsulation to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume